molecular formula C7H11ClN2S B13202568 5-(3-Chloro-2-methylpropyl)-4-methyl-1,2,3-thiadiazole

5-(3-Chloro-2-methylpropyl)-4-methyl-1,2,3-thiadiazole

Cat. No.: B13202568
M. Wt: 190.69 g/mol
InChI Key: HJQMFXTXXWHNOU-UHFFFAOYSA-N
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Description

5-(3-Chloro-2-methylpropyl)-4-methyl-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro-substituted propyl group and a methyl group attached to the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-2-methylpropyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, a chlorinated alkyl derivative can be reacted with a thiadiazole precursor in the presence of a suitable catalyst and solvent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-2-methylpropyl)-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(3-Chloro-2-methylpropyl)-4-methyl-1,2,3-thiadiazole has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-2-methylpropyl)-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects can also be mediated through interactions with cellular receptors or other biomolecules, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chloro-2-methylpropyl)-1,2,3-thiadiazole: Lacks the methyl group at the 4-position.

    4-Methyl-1,2,3-thiadiazole: Lacks the chloro-substituted propyl group.

    5-(2-Methylpropyl)-4-methyl-1,2,3-thiadiazole: Lacks the chloro group on the propyl chain.

Uniqueness

5-(3-Chloro-2-methylpropyl)-4-methyl-1,2,3-thiadiazole is unique due to the specific combination of its substituents, which can confer distinct chemical and biological properties. The presence of both a chloro-substituted propyl group and a methyl group on the thiadiazole ring can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11ClN2S

Molecular Weight

190.69 g/mol

IUPAC Name

5-(3-chloro-2-methylpropyl)-4-methylthiadiazole

InChI

InChI=1S/C7H11ClN2S/c1-5(4-8)3-7-6(2)9-10-11-7/h5H,3-4H2,1-2H3

InChI Key

HJQMFXTXXWHNOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)CC(C)CCl

Origin of Product

United States

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